molecular formula C12H10F3N3O2 B2907692 5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 695191-69-6

5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2907692
CAS No.: 695191-69-6
M. Wt: 285.226
InChI Key: RIIGDUGGCGNWSM-UHFFFAOYSA-N
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Description

5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a substituted isoxazole derivative characterized by an amino group at position 5, a methyl group at position 3, and a 4-(trifluoromethyl)phenyl carboxamide moiety. Isoxazole derivatives are widely studied for their diverse pharmacological activities, including immunosuppressive, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-6-9(10(16)20-18-6)11(19)17-8-4-2-7(3-5-8)12(13,14)15/h2-5H,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGDUGGCGNWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the trifluoromethyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Immunomodulatory Activity

  • HWA-486 (Leflunomide): Clinically used for rheumatoid arthritis, it inhibits DHODH, blocking pyrimidine synthesis in proliferating lymphocytes .
  • Target Compound: The amino group may shift the mechanism toward COX-2 inhibition (as seen in some isoxazoles) or novel pathways.

Metabolic and Toxicity Profiles

  • Leflunomide Impurity E (): The absence of the 5-amino group correlates with reduced bioactivity, highlighting the importance of this substituent .
  • Chlorophenyl Derivatives (): Higher molecular weights (~397–430 Da) may reduce oral bioavailability compared to the target compound (~290 Da) .

Biological Activity

5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.
  • Introduction of the Trifluoromethylphenyl Group : This is accomplished via nucleophilic aromatic substitution using trifluoromethyl-substituted aryl halides.
  • Amination : The amino group is introduced through nucleophilic substitution reactions with suitable amine sources.

Biological Activity

The compound exhibits a range of biological activities, which are summarized in the following table:

Activity TypeDescriptionReferences
Anticancer Demonstrates cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2.
Antimicrobial Exhibits potential antimicrobial properties against bacterial strains.
Antiviral Investigated for antiviral activity, particularly against RNA viruses.
Anti-inflammatory Shows promise in reducing inflammation in preclinical models.
Enzyme Inhibition Acts as an inhibitor for various enzymes such as HDAC and COX-2, which are implicated in cancer.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways related to cancer and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX).
  • Receptor Binding : It may interact with receptors that modulate cell signaling pathways, leading to altered cellular responses .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Cytotoxicity Studies : A study evaluated its cytotoxic effects on a panel of cancer cell lines, reporting IC50 values ranging from 2.76 µM to 9.27 µM, indicating significant potency against specific cancer types .
  • Antimicrobial Activity : Research demonstrated that derivatives of this compound exhibited activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
  • Inflammation Models : In vivo studies have shown that the compound can reduce inflammatory markers in animal models, supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

The unique trifluoromethyl group enhances the lipophilicity and metabolic stability of this compound compared to similar compounds without this modification. This structural feature may contribute to its improved biological activity.

Q & A

Q. Example Table: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Solvent (Polarity)DMF > THF+25% Yield
Reaction Time6–8 hours+15% Purity
Catalyst Loading2 mol% Pd/C+20% Efficiency

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
Orthogonal analytical methods are critical:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and carboxamide linkage (e.g., aromatic protons at δ 7.5–8.0 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (<0.5%) and validates molecular weight .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, particularly for the oxazole and trifluoromethyl groups .

Basic: How can researchers assess the compound’s solubility and stability under physiological conditions for in vitro assays?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4) and DMSO, measuring absorbance at 254 nm. The trifluoromethyl group may reduce aqueous solubility, necessitating co-solvents (e.g., 10% PEG-400) .
  • Stability Profiling : Incubate at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives from oxazole ring opening) .

Advanced: What computational methods are recommended to predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., kinases) to model interactions. The oxazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (GROMACS) to assess stability of ligand-protein complexes, focusing on hydrogen bonds with the carboxamide group .
  • QSAR Modeling : Train models on analogous oxazole derivatives to correlate substituent effects (e.g., trifluoromethyl) with inhibitory activity .

Advanced: What strategies are recommended for resolving contradictory data regarding the compound’s biological activity across different assay systems?

Methodological Answer:

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Control Experiments : Test for off-target effects via kinase profiling panels or CRISPR knockouts of suspected targets .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., Cohen’s d) to identify systemic biases (e.g., cell line-specific metabolism) .

Advanced: How can researchers elucidate the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. The trifluoromethyl group may resist oxidative metabolism, while the oxazole ring could undergo hydroxylation .
  • Toxicity Screening : Use zebrafish embryos or 3D hepatocyte spheroids to assess hepatotoxicity linked to reactive metabolites (e.g., epoxide intermediates) .

Advanced: What crystallographic techniques are critical for determining the compound’s solid-state conformation?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in ethyl acetate/hexane (1:1). The trifluoromethyl group’s hydrophobicity may influence crystal packing .
  • SC-XRD : Resolve at 100K with Cu-Kα radiation. Key metrics include torsional angles between oxazole and phenyl rings, and hydrogen-bonding networks involving the carboxamide .

Advanced: How can the electronic effects of the trifluoromethyl group be experimentally characterized to guide SAR studies?

Methodological Answer:

  • Spectroscopic Analysis : 19^{19}F NMR to assess electronic environment (e.g., chemical shift deshielding due to electron-withdrawing effects) .
  • Electrochemical Profiling : Cyclic voltammetry to measure redox potentials, correlating with electron-deficient aromatic systems .

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